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Cat. No.: B607265 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor eCF309, focusing on its

cross-reactivity profile against a panel of kinases. The information presented herein is

supported by experimental data to aid in the objective assessment of its suitability as a

selective mTOR inhibitor for research and drug development purposes.

High Selectivity of eCF309 for mTOR
eCF309 is a potent and highly selective ATP-competitive inhibitor of the mammalian target of

rapamycin (mTOR) kinase.[1] It demonstrates a low nanomolar potency for mTOR with an IC50

of 15 nM in both in vitro and cellular assays.[1][2][3] A key feature of eCF309 is its remarkable

selectivity, as evidenced by a selectivity score (S-score at 35% inhibition) of 0.01 when

screened against a large panel of kinases at a concentration of 10 µM.[2][3]

Cross-Reactivity Profile
While eCF309 is highly selective for mTOR, it has been evaluated for off-target activity against

a broad panel of 375 kinases.[2] The primary off-targets identified are DDR1, DNA-PK, PI3Kγ,

and PI3Kα(E545K).[2][3] However, the inhibitory activity against these kinases is significantly

lower than for mTOR, demonstrating a favorable selectivity window.
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The following table summarizes the half-maximal inhibitory concentration (IC50) values of

eCF309 against its primary target, mTOR, and key off-target kinases.

Kinase Target IC50 (nM) Fold Selectivity vs. mTOR

mTOR 15 1

DNA-PK 320 >21

PI3Kα 981 >65

PI3Kγ 1,340 >89

PI3Kδ 1,840 >122

DDR1/2 2,110 >140

PI3Kβ >10,000 >666

Data sourced from in vitro kinase assays.[2]

Experimental Methodologies
The kinase selectivity of eCF309 was determined using a radiometric assay that measures the

incorporation of ³³P into a substrate.[2]

Kinase Inhibition Assay Protocol:

Recombinant kinases were assayed in a final reaction volume of 25 µL containing a buffer of

50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100, and 200 µM ATP. The

substrate used was poly[Glu,Tyr]4:1. eCF309 was tested at 10 different concentrations with a

3-fold serial dilution starting from 10 µM. The reaction was initiated by the addition of [γ-³³P]ATP

and incubated for 2 hours at room temperature. The reaction was stopped by the addition of

3% phosphoric acid. The incorporated radioactivity was measured using a filter-binding

method. The IC50 values were calculated from the concentration-response curves using non-

linear regression analysis. The kinase activity was measured relative to a DMSO control.[2]
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To further elucidate the experimental process and the biological context of eCF309's activity,

the following diagrams are provided.
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Caption: Experimental workflow for determining the kinase cross-reactivity of eCF309.
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Caption: Simplified mTOR signaling pathway indicating inhibition of mTORC1 and mTORC2 by

eCF309.

Conclusion
eCF309 is a highly potent and selective inhibitor of mTOR kinase. While it exhibits some cross-

reactivity with a small number of other kinases, the selectivity margin is significant. This

detailed profile, supported by quantitative data and clear experimental protocols, underscores

the utility of eCF309 as a valuable chemical probe for studying mTOR signaling and as a

promising candidate for further drug development. Researchers should, however, consider the

potential for off-target effects, particularly at higher concentrations, and interpret experimental

results accordingly.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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